molecular formula C18H17NO3 B8747819 Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate

Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate

Cat. No. B8747819
M. Wt: 295.3 g/mol
InChI Key: YWEKHOLXLSSHIN-UHFFFAOYSA-N
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Description

Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl [3-(2-oxobut-3-en-1-yl)phenyl]carbamate

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

benzyl N-[3-(2-oxobut-3-enyl)phenyl]carbamate

InChI

InChI=1S/C18H17NO3/c1-2-17(20)12-15-9-6-10-16(11-15)19-18(21)22-13-14-7-4-3-5-8-14/h2-11H,1,12-13H2,(H,19,21)

InChI Key

YWEKHOLXLSSHIN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15 g (45.7 mmol) of benzyl (3-{2-[methoxy(methyl)amino]-2-oxoethyl}phenyl)carbamate (from Step C) in 1000 mL anhydrous THF under nitrogen atmosphere cooled to 0° C. via ice/water bath was added dropwise via cannula a 1.0 M solution of vinyl magnesium bromide (100 mL in THF, 100 mmol) and the resulting solution stirred for 1 h at 0° C. The reaction was quenched by a slow addition of 500 mL 1 M HCl keeping the temperature below 5° C. and stirred for 30 min. The mixture was then extracted with ethyl acetate and the combined organics washed with water followed by brine. The organics were then dried over sodium sulfate, filtered, and concentrate under vacuum. The residue was purified by Biotage 75M flash eluting with 30% ethyl acetate in hexane to afford the title compound (11 g, 78%) as a light yellow solid. LC-MS: m/z (ES) 310 (MH)+, 332 (MNa)+. 1HNMR (500 MHz, CDCl3) δ: 7.44-7.36 (m, 7H), 7.18 (d, J=8.4 Hz, 2H), 6.70 (br s, 1H), 6.44 (dd, J=10.5, 17.6 Hz, 1H), 6.32 (dd, J=1.1, 17.6 Hz, 1H), 5.85 (dd, J=1.1, 10.5 Hz, 1H), 5.22 (s, 2H), 3.86 (s, 2H).
Name
benzyl (3-{2-[methoxy(methyl)amino]-2-oxoethyl}phenyl)carbamate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 15 g (45.7 mmol) of benzyl(3-{2-[methoxy(methyl)amino]-2-oxoethyl}phenyl)carbamate (from Step C) in 1000 mL anhydrous THF under nitrogen atmosphere cooled to 0° C. via ice/water bath was added dropwise via cannula a 1.0 M solution of vinyl magnesium bromide (100 mL in THF, 100 mmol) and the resulting solution stirred for 1 h at 0° C. The reaction was quenched by a slow addition of 500 mL 1 M HCl keeping the temperature below 5° C. and stirred for 30 min. The mixture was then extracted with ethyl acetate and the combined organics washed with water followed by brine. The organics were then dried over sodium sulfate, filtered, and concentrate under vacuum. The residue was purified by Biotage 75M flash eluting with 30% ethyl acetate in hexane to afford the title compound (11 g, 78%) as a light yellow solid. LC-MS: m/z (ES) 310 (MH)+, 332 (MNa)+. 1HNMR (500 MHz, CDCl3) δ: 7.44-7.36 (m, 7H), 7.18 (d, J=8.4 Hz, 2H), 6.70 (br s, 1H), 6.44 (dd, J=10.5, 17.6 Hz, 1H), 6.32 (dd, J=1.1, 17.6 Hz, 1H), 5.85 (dd, J=1.1, 10.5 Hz, 1H), 5.22 (s, 2H), 3.86 (s, 2H).
Name
benzyl(3-{2-[methoxy(methyl)amino]-2-oxoethyl}phenyl)carbamate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
78%

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